1-(1-Methylpyrrolidin-2-ylidene)-3-(p-nitrophenyl)urea
Overview
Description
1-(1-Methylpyrrolidin-2-ylidene)-3-(p-nitrophenyl)urea is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylpyrrolidin-2-ylidene)-3-(p-nitrophenyl)urea typically involves the reaction of 1-methyl-2-pyrrolidinone with p-nitrophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methylpyrrolidin-2-ylidene)-3-(p-nitrophenyl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(1-Methylpyrrolidin-2-ylidene)-3-(p-nitrophenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Methylpyrrolidin-2-ylidene)-3-(p-nitrophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrophenyl group plays a crucial role in its reactivity, enabling it to participate in redox reactions and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-pyrrolidinone: A related compound with similar structural features but different reactivity.
3-(1-Methyl-2-pyrrolidinyl)pyridine: Another compound with a pyrrolidine ring, known for its biological activity.
N-Methyl-2-pyrrolidone: A solvent with similar structural elements but different applications.
Uniqueness
1-(1-Methylpyrrolidin-2-ylidene)-3-(p-nitrophenyl)urea is unique due to its combination of a pyrrolidine ring and a nitrophenyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H14N4O3 |
---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
1-(1-methylpyrrolidin-2-ylidene)-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C12H14N4O3/c1-15-8-2-3-11(15)14-12(17)13-9-4-6-10(7-5-9)16(18)19/h4-7H,2-3,8H2,1H3,(H,13,17) |
InChI Key |
VAODBZOYKXWEQR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1=NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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